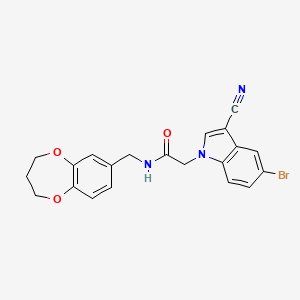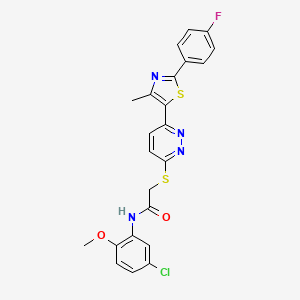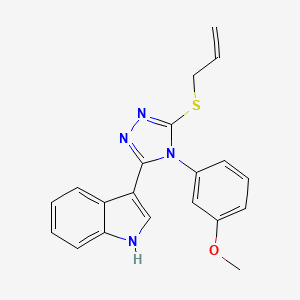
2-(5-bromo-3-cyano-1H-indol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-BROMO-3-CYANO-1H-INDOL-1-YL)-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE is a complex organic compound that features a unique combination of indole and benzodioxepin structures. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-BROMO-3-CYANO-1H-INDOL-1-YL)-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the bromination of an indole derivative, followed by the introduction of a cyano group. The benzodioxepin moiety is then synthesized separately and coupled with the indole derivative through a series of condensation reactions. The final step involves the formation of the acetamide linkage under controlled conditions, such as the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved safety. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is often considered to make the process more environmentally friendly.
化学反応の分析
反応の種類
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの酸化剤を使用して、特にインドールコアで酸化反応を起こす可能性があります。
還元: 還元反応は、水素化アルミニウムリチウムなどの還元剤を使用して、シアノ基をアミンに変換するために実行できます。
置換: インドールコアの臭素原子は、求核置換反応によってさまざまな求核剤と置換できます。
一般的な試薬と条件
酸化: 過マンガン酸カリウム、三酸化クロム、過酸化水素。
還元: 水素化アルミニウムリチウム、水素化ホウ素ナトリウム、触媒的水素化。
置換: アミン、チオール、アルコキシドなどの求核剤。
生成される主な生成物
酸化: 酸化されたインドール誘導体。
還元: アミノインドール誘導体。
置換: さまざまな官能基を持つ置換されたインドール誘導体。
4. 科学研究への応用
化学
合成中間体: より複雑な有機分子の合成における中間体として使用されます。
触媒: 触媒反応におけるリガンドとしての可能性があります。
生物学
酵素阻害剤: さまざまな生物学的経路に関与する酵素の潜在的な阻害剤。
受容体モジュレーター: 体内の特定の受容体のモジュレーターとして作用する可能性があります。
医学
創薬: 特定の疾患を標的にする新しい医薬品の開発における潜在的なリード化合物。
抗がん剤: インドールコアの存在により、抗がん剤として使用される可能性があります。
産業
材料科学:
農業: 害虫駆除のための農薬として使用される可能性があります。
科学的研究の応用
2-(5-BROMO-3-CYANO-1H-INDOL-1-YL)-N-[(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)METHYL]ACETAMIDE has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development. It can be used in assays to screen for biological activity and to study its interactions with biological targets.
Medicine: Due to its unique structure, the compound may exhibit pharmacological properties that could be useful in the treatment of diseases. Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
作用機序
2-(5-ブロモ-3-シアノ-1H-インドール-1-イル)-N-(3,4-ジヒドロ-2H-1,5-ベンゾジオキセピン-7-イルメチル)アセトアミドの作用機序は、体内の特定の分子標的との相互作用を含む可能性があります。これには以下が含まれます。
酵素阻害: 疾患経路に関与する重要な酵素の阻害。
受容体モジュレーション: 特定の受容体への結合と活性のモジュレーション。
類似化合物との比較
類似化合物
- 2-(5-ブロモ-3-シアノ-1H-インドール-1-イル)-N-(2,3-ジヒドロ-1H-インデン-2-イルメチル)アセトアミド
- 2-(5-ブロモ-3-シアノ-1H-インドール-1-イル)-N-(4-メトキシフェニルメチル)アセトアミド
ユニークさ
- 構造的特徴: インドールコアとベンゾジオキセピン部分の両方が存在することで、この化合物は他の類似化合物とは異なります。
- 生物活性: これらの構造的特徴の組み合わせにより、さまざまな分野で独自の生物活性和潜在的な応用がもたらされる可能性があります。
特性
分子式 |
C21H18BrN3O3 |
|---|---|
分子量 |
440.3 g/mol |
IUPAC名 |
2-(5-bromo-3-cyanoindol-1-yl)-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethyl)acetamide |
InChI |
InChI=1S/C21H18BrN3O3/c22-16-3-4-18-17(9-16)15(10-23)12-25(18)13-21(26)24-11-14-2-5-19-20(8-14)28-7-1-6-27-19/h2-5,8-9,12H,1,6-7,11,13H2,(H,24,26) |
InChIキー |
PVDBSSGLDSXSDN-UHFFFAOYSA-N |
正規SMILES |
C1COC2=C(C=C(C=C2)CNC(=O)CN3C=C(C4=C3C=CC(=C4)Br)C#N)OC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(cyclohex-1-en-1-yl)ethyl]-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide](/img/structure/B11238360.png)

![1-[(3-chlorobenzyl)sulfonyl]-N-(2,3-dimethylphenyl)piperidine-3-carboxamide](/img/structure/B11238372.png)
![2-{[6-(dimethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11238377.png)
![7-methyl-5-(methylsulfonyl)-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide](/img/structure/B11238378.png)
![N-(4-ethoxyphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11238380.png)
![2-(3-formyl-2-methyl-1H-indol-1-yl)-N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]acetamide](/img/structure/B11238388.png)

![2-{[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(butan-2-yl)acetamide](/img/structure/B11238403.png)
![N-(2,4-dimethoxyphenyl)-3-(11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-5-yl)benzamide](/img/structure/B11238415.png)


![N-(2,6-dimethylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11238457.png)
![N~6~-(3-ethoxypropyl)-N~4~-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11238459.png)
